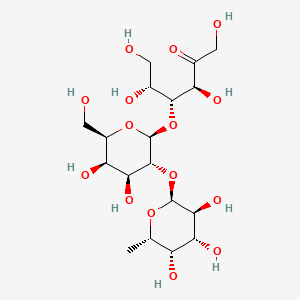
Fuc(a1-2)Gal(b1-4)keto-Fru
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fuc(a1-2)Gal(b1-4)keto-Fru is a complex carbohydrate structure, also known as a glycan. It consists of fucose (Fuc) linked to galactose (Gal) and fructose (Fru) through specific glycosidic bonds. This compound is part of a larger family of glycans that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)Gal(b1-4)keto-Fru can be achieved through chemoenzymatic methods. One approach involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, fucosyltransferase can be used to attach fucose to galactose, followed by the addition of fructose using fructosyltransferase .
Industrial Production Methods
Industrial production of such complex glycans often involves microbial fermentation processes. Genetically engineered bacteria or yeast can be used to produce the desired glycan structures. These microorganisms are cultured in bioreactors under controlled conditions, and the glycans are subsequently purified from the culture medium .
化学反応の分析
Types of Reactions
Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The keto group in fructose can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .
科学的研究の応用
Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics, particularly in the context of cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules for various industrial applications
作用機序
The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .
類似化合物との比較
Fuc(a1-2)Gal(b1-4)keto-Fru is part of a larger family of fucosylated glycans, which include compounds like Lewis b and Lewis y antigens. These glycans share similar structural motifs but differ in the specific linkages and additional sugar moieties present. The uniqueness of this compound lies in its specific glycosidic bonds and the presence of the keto group in fructose, which can influence its biological activity and interactions with proteins .
Similar Compounds
Lewis b antigen: Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc
Lewis y antigen: Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc
Sialyl-Lewis x: Sia(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc
These compounds share structural similarities with this compound but have distinct biological roles and applications .
特性
分子式 |
C18H32O15 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChIキー |
CZDSVDORQFTVAC-ZYWWVWFBSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)

![2-[(2-Azidoacetyl)amino]-2-deoxy-beta-D-mannopyranose](/img/structure/B15292813.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)

![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)



![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
